molecular formula C17H13Cl2N3O4 B11105112 4-[(E)-(2-{[(2,4-dichlorobenzyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid

4-[(E)-(2-{[(2,4-dichlorobenzyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid

Cat. No.: B11105112
M. Wt: 394.2 g/mol
InChI Key: PNERAPPODXITHB-ODCIPOBUSA-N
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Description

4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazone and a dichlorobenzyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the hydrazone: This step involves the reaction of 2,4-dichlorobenzylamine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated using an acylating agent such as acetic anhydride or acetyl chloride to introduce the oxoacetyl group.

    Coupling with benzoic acid: The final step involves the coupling of the acylated hydrazone with benzoic acid under suitable reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxoacetyl group to a hydroxyl group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form reversible covalent bonds with biological macromolecules, potentially inhibiting their function. Additionally, the dichlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID can be compared with other similar compounds, such as:

    4-{[(2,4-dichlorobenzyl)amino]methyl}benzoic acid: This compound lacks the hydrazone and oxoacetyl groups, which may result in different chemical and biological properties.

    4-{[(2,4-dichlorobenzyl)amino]acetyl}benzoic acid: This compound has an acetyl group instead of an oxoacetyl group, which may affect its reactivity and biological activity.

The unique combination of functional groups in 4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13Cl2N3O4

Molecular Weight

394.2 g/mol

IUPAC Name

4-[(E)-[[2-[(2,4-dichlorophenyl)methylamino]-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C17H13Cl2N3O4/c18-13-6-5-12(14(19)7-13)9-20-15(23)16(24)22-21-8-10-1-3-11(4-2-10)17(25)26/h1-8H,9H2,(H,20,23)(H,22,24)(H,25,26)/b21-8+

InChI Key

PNERAPPODXITHB-ODCIPOBUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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